Methyl 2-amino-2-(2-bromophenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-2-(2-bromophenyl)propanoate is an organic compound with a molecular formula of C10H12BrNO2. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an amino group and a methyl ester group. It is a significant compound in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-(2-bromophenyl)propanoate typically involves the bromination of 2-methyl-2-phenylpropanoic acid followed by esterification and amination. One common method includes the selective bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium to obtain 2-(2-bromophenyl)-2-methylpropanoic acid . This intermediate is then esterified using methanol in the presence of an acid catalyst to form the methyl ester. Finally, the ester undergoes amination to introduce the amino group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient bromination, esterification, and amination reactions. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(2-bromophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a phenylpropanoate derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 2-amino-2-(2-bromophenyl)propanoic acid.
Reduction: Formation of 2-amino-2-phenylpropanoate.
Substitution: Formation of 2-amino-2-(2-hydroxyphenyl)propanoate or 2-amino-2-(2-aminophenyl)propanoate.
Scientific Research Applications
Methyl 2-amino-2-(2-bromophenyl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(2-bromophenyl)propanoate involves its interaction with specific molecular targets and pathways. The bromine atom and amino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Methyl 2-amino-2-(2-bromophenyl)propanoate can be compared with other similar compounds, such as:
Methyl 2-amino-2-(3-bromophenyl)propanoate: Similar structure but with the bromine atom at the 3-position.
Methyl 2-amino-2-(4-bromophenyl)propanoate: Bromine atom at the 4-position, leading to different reactivity and properties.
Methyl 2-amino-2-phenylpropanoate: Lacks the bromine atom, resulting in different chemical behavior and applications.
Biological Activity
Methyl 2-amino-2-(2-bromophenyl)propanoate is an organic compound with significant potential in various biological applications, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C10H12BrNO2
- Functional Groups : Amino group (-NH2), bromophenyl moiety, and propanoate backbone.
The presence of the bromine atom on the aromatic ring significantly influences its biological interactions and reactivity patterns. The amino group allows for hydrogen bonding, while the bromophenyl segment can engage in hydrophobic interactions, enhancing binding affinity to biological targets.
The mechanism of action for this compound involves interactions with specific enzymes and receptors. The compound's structure enables it to modulate the activity of various biological pathways through:
- Enzyme Inhibition : The compound may inhibit certain enzymes, impacting metabolic processes.
- Receptor Binding : It can bind to receptors involved in signaling pathways, potentially altering cellular responses.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promise in inhibiting cell proliferation in models such as HepG2 (human liver cancer) and A375P (human melanoma) cell lines .
- Antimicrobial Properties : The compound has also been studied for its potential antimicrobial effects, although specific data on its efficacy against various pathogens are still emerging.
- Enzyme Interaction : It has been observed that this compound can interact with enzymes involved in metabolic pathways, suggesting a role in drug metabolism and pharmacokinetics.
Case Studies
Recent studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity:
- Synthesis of Derivatives : Researchers have synthesized multiple derivatives by modifying the bromophenyl group or altering the amino acid backbone. These modifications have led to compounds with improved potency against cancer cell lines .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that variations in the position of substituents on the aromatic ring can significantly affect biological activity. For example, derivatives with a bromine atom at different positions (e.g., meta or para) displayed varying levels of cytotoxicity .
Properties
IUPAC Name |
methyl 2-amino-2-(2-bromophenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-10(12,9(13)14-2)7-5-3-4-6-8(7)11/h3-6H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKGBNQYZLIOFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Br)(C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.